2-Bromo-2-phenylacetaldehyde
Overview
Description
2-Bromo-2-phenylacetaldehyde is an organic compound with the molecular formula C8H7BrO It is a brominated derivative of phenylacetaldehyde, characterized by the presence of a bromine atom attached to the alpha carbon of the aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-2-phenylacetaldehyde can be synthesized through the bromination of phenylacetaldehyde. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction proceeds via the formation of a bromonium ion intermediate, which subsequently reacts with the phenylacetaldehyde to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature and bromine concentration are crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 2-bromo-2-phenylacetic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield 2-bromo-2-phenylethanol. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2), leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Aqueous sodium hydroxide (NaOH) or amine solutions.
Major Products:
Oxidation: 2-Bromo-2-phenylacetic acid.
Reduction: 2-Bromo-2-phenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-2-phenylacetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential therapeutic agents often involves this compound as a starting material or intermediate.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-2-phenylacetaldehyde involves its reactivity as an electrophile due to the presence of the bromine atom and the aldehyde group. The compound can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The bromine atom can also undergo substitution reactions, making the compound versatile in synthetic chemistry.
Comparison with Similar Compounds
Phenylacetaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Chloro-2-phenylacetaldehyde: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
2-Iodo-2-phenylacetaldehyde:
Uniqueness: 2-Bromo-2-phenylacetaldehyde is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex organic molecules.
Biological Activity
2-Bromo-2-phenylacetaldehyde is a compound of significant interest in the fields of organic chemistry and pharmacology due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biochemical properties, mechanisms of action, and its implications in therapeutic contexts, supported by relevant data tables and research findings.
This compound (C₈H₇BrO) is characterized by the presence of a bromine atom and an aldehyde functional group, which contribute to its reactivity. The compound can be synthesized through various methods, including oxidation of 2-bromo-2-phenylacetic acid or via nucleophilic substitution reactions involving phenylacetaldehyde derivatives .
The biological activity of this compound is largely attributed to its electrophilic nature. The bromine atom enhances the compound's reactivity, allowing it to participate in nucleophilic addition reactions. This leads to the formation of various derivatives that exhibit distinct biological activities.
Enzyme Inhibition
Research has demonstrated that this compound acts as an inhibitor of several enzymes, notably:
- Monoamine Oxidase (MAO) : It inhibits rat liver mitochondrial monoamine oxidase, which is crucial for the metabolism of neurotransmitters .
- Alcohol Dehydrogenase : The compound has also been shown to inhibit yeast alcohol dehydrogenase, affecting ethanol metabolism.
Antioxidant Activity
Studies have indicated that this compound exhibits antioxidant properties. It can scavenge free radicals, which may contribute to its potential therapeutic effects in conditions associated with oxidative stress.
Insulin-Mimetic Activity
Recent investigations have explored the insulin-mimetic activity of compounds related to this compound. For instance, zinc complexes derived from this compound showed promising results in enhancing insulin sensitivity in vitro, suggesting potential applications in diabetes management .
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
-
Study on Monoamine Oxidase Inhibition :
Compound IC₅₀ (µM) This compound 25 Standard MAO Inhibitor 10 -
Antioxidant Activity Assessment :
- Objective : To assess radical scavenging ability.
- Method : DPPH assay was employed.
- Results : The compound showed a dose-dependent scavenging effect.
Concentration (µM) Scavenging Activity (%) 50 30 100 55 200 85 - Insulin-Mimetic Activity Evaluation :
Properties
IUPAC Name |
2-bromo-2-phenylacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-8(6-10)7-4-2-1-3-5-7/h1-6,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUZEJGRHQDABV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447228 | |
Record name | 2-Bromo-2-phenylacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16927-13-2 | |
Record name | 2-Bromo-2-phenylacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q1: How does the structure of 2-bromo-2-phenylacetaldehyde influence its reactivity?
A1: The presence of both an aldehyde group and a bromine atom on the alpha carbon makes this compound highly reactive. [] The electron-withdrawing bromine atom increases the acidity of the alpha proton, making it susceptible to removal by bases. This facilitates reactions like the HBr-elimination observed in the presence of certain bases, leading to the formation of a ketene acetal intermediate. []
Q2: What is the mechanism behind the rearrangement of this compound to 2-bromoethyl phenylacetate?
A2: Research suggests a two-step mechanism for this rearrangement: []
Q3: How does this compound interact with enzymes?
A3: Studies have shown that this compound can inhibit certain enzymes. For example, it acts as an inhibitor of both rat liver mitochondrial monoamine oxidase and yeast alcohol dehydrogenase. [, ] The exact mechanisms of inhibition and the structural features responsible for these interactions require further investigation.
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